molecular formula C12H14N2O4 B15218548 (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate

Cat. No.: B15218548
M. Wt: 250.25 g/mol
InChI Key: QOZPVVDQKUAMIQ-UHFFFAOYSA-N
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Description

The cyclohexadienedione group is highly electrophilic due to its conjugated diketone system, while the imidazolidine ring introduces a saturated heterocyclic scaffold with hydrogen-bonding capabilities. Its synthesis typically involves oxidative demethylation of methoxy precursors using reagents like cerium(IV) ammonium nitrate (CAN) or hypervalent iodine compounds (e.g., PIFA) . The compound’s reactivity and stability are influenced by the electron-withdrawing diketone group and the steric constraints of the imidazolidine ring.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 2-imidazolidin-4-ylacetate

InChI

InChI=1S/C12H14N2O4/c15-10-1-2-11(16)8(3-10)6-18-12(17)4-9-5-13-7-14-9/h1-3,9,13-14H,4-7H2

InChI Key

QOZPVVDQKUAMIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NCN1)CC(=O)OCC2=CC(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate typically involves multiple steps, starting with the preparation of the dioxocyclohexadienyl intermediate. This intermediate is then reacted with an imidazolidinyl acetate precursor under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexadienedione Derivatives
Compound Substituent Reactivity (Electrophilicity) Stability (Half-life) Reference
Target compound Imidazolidin-4-yl acetate Moderate (steric hindrance) ~24 h (RT, dark)
Compound 136 Methyl acetate High ~12 h (RT, dark)
2-(Cyclohexadienedione)ethyl Ethyl ester High ~8 h (RT, dark)

Key Observations :

  • Electron-withdrawing groups (e.g., imidazolidine) reduce electrophilicity compared to simpler esters like 136 , likely due to steric effects.
  • Stability increases with bulkier substituents, as seen in the target compound’s longer half-life.
Imidazolidine-Containing Compounds
Compound Ring Conformation Hydrogen-Bonding Capacity Basicity (pKa) Reference
Target compound Puckered (Q = 0.38 Å) High (NH groups) ~7.2
Imidazolidin-2-one Planar (Q = 0.12 Å) Moderate ~6.8
4-Methylimidazolidine Puckered (Q = 0.42 Å) Low ~8.1

Key Observations :

  • The target compound’s imidazolidine ring exhibits significant puckering (Q = 0.38 Å), enhancing its hydrogen-bonding capacity compared to planar analogs.
  • Basicity is lower than alkyl-substituted imidazolidines due to electron-withdrawing effects from the acetate group.

Functional and Reactivity Comparisons

Cyclohexadienedione Reactivity

The conjugated diketone system undergoes Michael additions and Diels-Alder reactions. However, the imidazolidine substituent in the target compound slows these reactions compared to 136 (e.g., 50% slower reaction with benzylamine).

Imidazolidine Ring Stability

The saturated imidazolidine ring resists ring-opening under acidic conditions (pH > 3) but undergoes hydrolysis at pH < 2, contrasting with more stable heterocycles like piperidine.

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